
2,3-Dichloro-5,6-difluorobenzenethiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5,6-difluorobenzenethiophenol is an organosulfur compound with a unique structure that includes both chlorine and fluorine atoms attached to a benzene ring, along with a thiophenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobenzenethiophenol typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a thiophenol group. One common method involves the chlorination and fluorination of a benzene derivative, followed by thiolation using thiophenol under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by thiolation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
2,3-Dichloro-5,6-difluorobenzenethiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace halogen atoms.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dehalogenated derivatives, modified thiophenol compounds.
Substitution: Amino or alkoxy derivatives.
科学研究应用
2,3-Dichloro-5,6-difluorobenzenethiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenethiophenol involves its interaction with molecular targets through its thiophenol group and halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in dehydrogenation reactions.
2,3-Dichloro-5,6-dicyanobenzoquinone: Utilized in oxidative couplings and cyclization reactions.
Uniqueness
2,3-Dichloro-5,6-difluorobenzenethiophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiophenol group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
属性
分子式 |
C6H2Cl2F2S |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
2,3-dichloro-5,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Cl2F2S/c7-2-1-3(9)5(10)6(11)4(2)8/h1,11H |
InChI 键 |
UMVLMLBUGSLIGW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


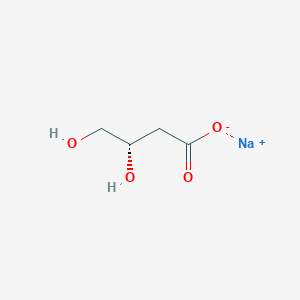
![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
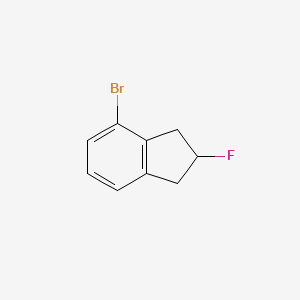
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
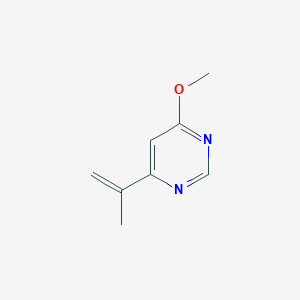
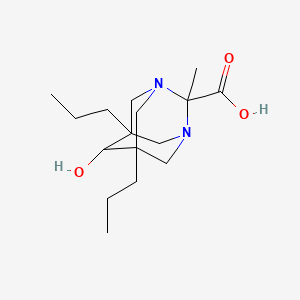
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
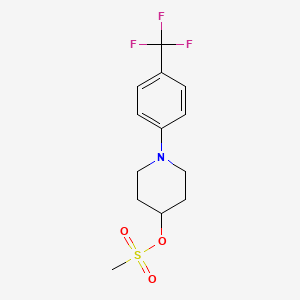
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
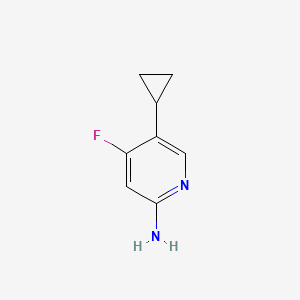
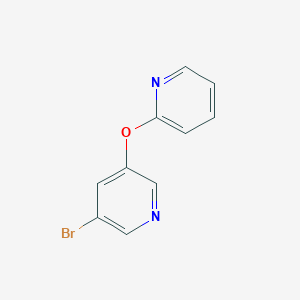
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
